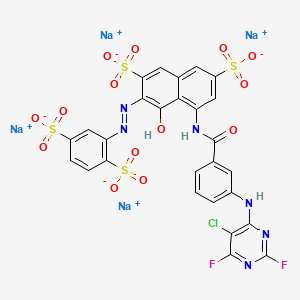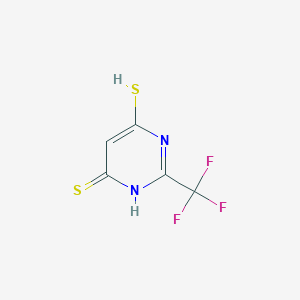
4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione is a heterocyclic compound that contains sulfur and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione typically involves the reaction of 2-(trifluoromethyl)pyrimidine-4,6-dione with thiourea under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is heated to reflux for several hours, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.
Industry: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfur and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme, thereby blocking its function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-sulfanyl-2-(trifluoromethyl)benzonitrile
- 4-sulfanyl-2-(trifluoromethyl)benzamide
- 4-sulfanyl-2-(trifluoromethyl)benzothiazole
Uniqueness
4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione is unique due to its pyrimidine ring structure combined with the presence of both sulfur and trifluoromethyl groups. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.
Eigenschaften
CAS-Nummer |
672-48-0 |
|---|---|
Molekularformel |
C5H3F3N2S2 |
Molekulargewicht |
212.2 g/mol |
IUPAC-Name |
4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C5H3F3N2S2/c6-5(7,8)4-9-2(11)1-3(12)10-4/h1H,(H2,9,10,11,12) |
InChI-Schlüssel |
IFUZIPNSKJEEMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(NC1=S)C(F)(F)F)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![acetic acid;(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13412857.png)

![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbaldehyde](/img/structure/B13412865.png)
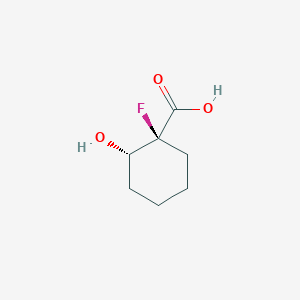

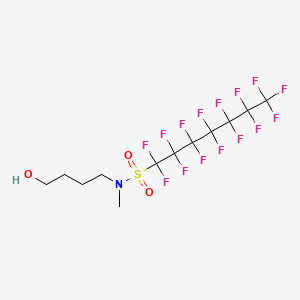

![Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13412892.png)
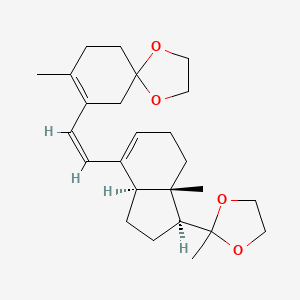
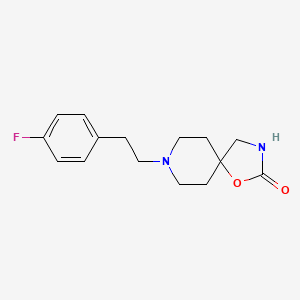
![(Z)-but-2-enedioic acid;(2S)-1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13412906.png)
![ethyl 2-[(6aR)-2-oxo-3a,5,6,6a-tetrahydro-3H-furo[3,2-b]pyrrol-4-yl]acetate](/img/structure/B13412916.png)
